2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Description
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic compound that contains a thiazole ring substituted with a 4-methoxyphenyl group at position 2 and a pyridin-3-ylmethyl group at position 4. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-6-4-14(5-7-16)18-21-15(12-24-18)9-17(22)20-11-13-3-2-8-19-10-13/h2-8,10,12H,9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSMCBKKOIDLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 4-methoxyphenyl group is introduced at position 2 of the thiazole ring through a nucleophilic substitution reaction.
Acetamide Formation: The acetamide group is formed by reacting the thiazole derivative with pyridin-3-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory activities. The compound has shown promise in reducing inflammation markers in preclinical models, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Properties
Studies have demonstrated the antimicrobial efficacy of thiazole compounds against a range of pathogens, including bacteria and fungi. The specific compound has been evaluated for its antibacterial activity, showing effectiveness against resistant strains of bacteria .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiazole derivatives, including the compound in focus. It was found that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model of inflammation, the compound was administered to mice with induced paw edema. Results indicated a significant reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent. The study suggested that the compound works by inhibiting the NF-kB signaling pathway, which is crucial in inflammatory responses .
Case Study 3: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activity showed that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. This study emphasized its potential role in developing new antibiotics to combat resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and its substituents can interact with enzymes, receptors, or other proteins, leading to modulation of biological activities. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
- 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
- 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical reactivity. This substituent may enhance its lipophilicity, allowing better interaction with biological membranes and targets.
Biological Activity
The compound 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide, also known by its synonyms such as WAY-624704 and ROCK1-IN-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its anticancer and anti-inflammatory activities, along with relevant case studies and research findings.
- Molecular Formula: C17H15N3O2S
- Molecular Weight: 325.38 g/mol
- CAS Number: 692869-38-8
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has shown significant cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 58.16 |
| MDA-MB-231 | 34.39 |
| HepG2 | 51.36 |
| HepG2.2.15 | 51.98 |
The mechanism of action is believed to involve the inhibition of specific protein kinases associated with cancer progression, particularly the Rho-associated protein kinase (ROCK) pathway. Inhibition of ROCK has been linked to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
- Cytotoxicity Assessment : A study conducted on multiple derivatives of thiazole compounds demonstrated that modifications in the chemical structure could enhance cytotoxic activity against cancer cells. The presence of the methoxy group was found to be crucial for maintaining high activity levels .
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound's action is mediated through apoptotic pathways, with evidence showing activation of caspases in treated cells .
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity:
- Thiazole Ring : Essential for interaction with biological targets.
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Pyridine Moiety : Contributes to binding affinity with target proteins.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide?
- Methodological Answer : A multi-step synthesis is typically employed. For example:
Substitution reaction : React 4-methoxyphenylthioamide with α-bromoacetamide derivatives under basic conditions to form the thiazole ring .
Condensation : Introduce the pyridinylmethyl group via a coupling agent (e.g., EDCI or DCC) in anhydrous DMF at 50–60°C .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity using -NMR (e.g., thiazole proton at δ 7.2–7.5 ppm) and LC-MS .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Target Selection : Prioritize assays based on structural analogs (e.g., thiazole derivatives often target kinases or acetylcholinesterase) .
- In Vitro Testing : Use enzyme inhibition assays (e.g., Ellman’s method for cholinesterase) at concentrations of 1–100 μM. Include positive controls (e.g., donepezil) and triplicate measurements to ensure reproducibility .
Q. What are the critical parameters for optimizing solubility and stability in vitro?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzymatic assays with cellular models (e.g., HEK293 cells transfected with target receptors).
- Structural Probes : Synthesize analogs with modifications (e.g., trifluoromethyl groups to enhance metabolic stability) and compare activity trends .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
Q. What strategies are effective for improving synthetic yield while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 3 factorial design can identify interactions between reaction time and temperature .
- Byproduct Analysis : Characterize impurities via -NMR or HRMS and adjust protecting groups (e.g., Boc for amines) to block unwanted side reactions .
Q. How can researchers establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Library Synthesis : Modify the thiazole ring (e.g., substituents at position 2) and pyridine moiety (e.g., methyl vs. methoxy groups).
- Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups to assess steric/electronic effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate binding affinity with substituent patterns .
Q. What are the best practices for resolving discrepancies in spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare NMR and IR spectra with literature data for analogous compounds (e.g., 4-methoxyphenyl-thiazole derivatives) .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions (e.g., aromatic protons) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations (LC-MS/MS) to confirm bioavailability.
- Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites that may explain efficacy gaps .
- Species-Specific Factors : Test in multiple animal models (e.g., rodents vs. zebrafish) to account for metabolic differences .
Tables for Key Parameters
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| Synthetic Yield | 45–72% | Condensation with DCC | |
| IC (Enzyme Assay) | 0.5–10 μM | Ellman’s method | |
| Solubility in PBS | 12–25 μg/mL | DLS, UV-Vis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
